1'-Methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1’-Methylspiro[1,3-dihydroquinazoline-2,4’-piperidine]-4-thione (referred to as “the compound” hereafter) is a spirocyclic indoline derivative. It belongs to a class of compounds characterized by their unique spiro ring system, which combines an indoline moiety with a piperidine ring. These compounds have garnered attention due to their significant biological activities, particularly as potential anti-tumor agents .
Synthesis Analysis
The synthesis of the compound involves several steps. The key intermediate is 1’-methylspiro[indoline-3,4’-piperidine] (denoted as B4). This intermediate reacts with benzenesulfonyl chloride, incorporating various substituents, to yield a series of derivatives (B5-B10). These derivatives were subsequently evaluated for their antiproliferative activities against different cancer cell lines .
Molecular Structure Analysis
The molecular structure of the compound consists of a spirocyclic system, where the indoline and piperidine rings share a common carbon atom. The sulfur atom in the thione group (C=S) is also part of the spiro ring. The arrangement of atoms and bond angles within the spiro ring significantly influences the compound’s properties and interactions with biological targets. For a visual representation, refer to the JMol structure .
Chemical Reactions Analysis
The compound exhibits promising antiproliferative activities against A549, BEL-7402, and HeLa cell lines. Among the derivatives, compound B5 (with a chloride atom as an electron-withdrawing substituent on a phenyl ring) demonstrated the highest potency against BEL-7402 cells (IC50 = 30.03±0.43 μg/mL). The molecular docking studies revealed that B5 interacts favorably with CDK, c-Met, and EGFR protein crystals, suggesting potential targets for further investigation .
Eigenschaften
IUPAC Name |
1'-methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-16-8-6-13(7-9-16)14-11-5-3-2-4-10(11)12(17)15-13/h2-5,14H,6-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJMDPCEFLNDBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)NC3=CC=CC=C3C(=S)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.